N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide
Description
N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with nitrogen atoms. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as drug discovery and synthetic chemistry .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(20)12-4-3-5-13(8-12)17-16(21)19-14-6-7-15(19)10-18(2)9-14/h3-5,8,14-15H,6-7,9-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTAOCJDIDGXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2C3CCC2CN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain all the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of gold(I)-catalyzed tandem reactions, which provide high efficiency and selectivity .
Chemical Reactions Analysis
N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridinium salts for amination and gold(I) catalysts for tandem cyclization reactions . Major products formed from these reactions include enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, the 8-azabicyclo[3.2.1]octane scaffold is used as a key synthetic intermediate in the total synthesis of various bioactive molecules . Its unique structure makes it a valuable target for the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind effectively to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide can be compared to other similar compounds such as 2-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in their functional groups and biological activities. The unique acetylphenyl and carboxamide groups in this compound contribute to its distinct properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
